molecular formula C18H14N2S B253887 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile

Katalognummer: B253887
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: TTYMQKTYCZLQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is an organic compound that features a quinoline moiety linked to a benzonitrile group via a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-methylquinoline-2-thiol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-methylquinoline-2-thiol reacts with 4-chloromethylbenzonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its quinoline moiety.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known to interact with DNA and enzymes, suggesting potential mechanisms involving DNA intercalation or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinolinyl-pyrazoles: Investigated for their pharmacological properties.

Uniqueness

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is unique due to its specific combination of a quinoline moiety and a benzonitrile group linked via a thioether linkage. This structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.

Eigenschaften

Molekularformel

C18H14N2S

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3

InChI-Schlüssel

TTYMQKTYCZLQGS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.